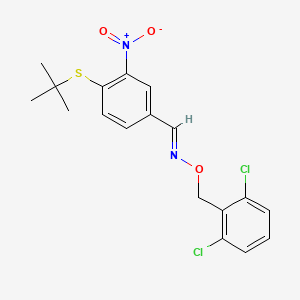

4-(tert-butylsulfanyl)-3-nitrobenzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “4-(tert-butylsulfanyl)-3-nitrobenzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime” is a complex organic molecule. It contains several functional groups including a tert-butylsulfanyl group, a nitro group, a carbaldehyde group, and an oxime group. These functional groups suggest that this compound could participate in a variety of chemical reactions .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitro group and the oxime group could potentially introduce some polarity into the molecule .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions due to the presence of several reactive functional groups. For example, the nitro group could participate in reduction reactions to form amines, and the oxime group could potentially be reduced to form amines .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the nitro group and the oxime group could potentially make the compound polar, which would influence its solubility in different solvents .Scientific Research Applications

Chemical Synthesis and Reactions

The compound 4-(tert-butylsulfanyl)-3-nitrobenzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime is involved in various chemical reactions and synthesis processes due to its unique structural features. Research has explored its use in synthesizing sulfoxides, a class of organic compounds that are significant in organic synthesis and pharmaceutical chemistry. For instance, oxidation of sulfides with chlorine dioxide has been demonstrated to yield sulfoxides with high chemoselectivity, indicating a potential pathway for modifying or utilizing compounds with similar functional groups for advanced synthetic applications (Loginova et al., 2011).

Catalysis and Oxidation Reactions

In the field of catalysis, the tert-butyl and nitro functional groups found in compounds like 4-(tert-butylsulfanyl)-3-nitrobenzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime can play a crucial role. For example, the use of tert-butyl nitrite in metal-free aerobic autoxidative nitrooxylation of alkenyl oximes highlights the potential of tert-butyl groups in facilitating oxidation reactions using molecular oxygen, offering a greener alternative to traditional oxidative methods (Xiao-Wei Zhang et al., 2016).

Environmental and Material Science Applications

The research into the oxidation of polyfunctional sulfides and the conversion of oximes to carbonyl compounds underlines the compound's relevance in environmental science and materials chemistry. Techniques for converting oximes to carbonyl compounds, including those structurally related to 4-(tert-butylsulfanyl)-3-nitrobenzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime, offer insight into potential applications in pollution remediation and the synthesis of environmentally benign materials (B. Kim et al., 2010).

Advanced Organic Synthesis

The synthesis of aromatic diketoximes and their ability to form complexes with nickel salts reveal another dimension of chemical research involving 4-(tert-butylsulfanyl)-3-nitrobenzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime. Such studies open avenues for exploring the compound's role in creating complex polymers and materials with specific electronic or catalytic properties, showcasing the compound's versatility in synthetic organic chemistry (Yu. I. Musaev et al., 2020).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

(E)-1-(4-tert-butylsulfanyl-3-nitrophenyl)-N-[(2,6-dichlorophenyl)methoxy]methanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18Cl2N2O3S/c1-18(2,3)26-17-8-7-12(9-16(17)22(23)24)10-21-25-11-13-14(19)5-4-6-15(13)20/h4-10H,11H2,1-3H3/b21-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLFABYVZOYLBSZ-UFFVCSGVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)SC1=C(C=C(C=C1)C=NOCC2=C(C=CC=C2Cl)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)SC1=C(C=C(C=C1)/C=N/OCC2=C(C=CC=C2Cl)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18Cl2N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(tert-butylsulfanyl)-3-nitrobenzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-(2,5-difluorophenyl)-2-[[1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carbonyl]amino]propanoate](/img/structure/B2942672.png)

![2-{[5,7-bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2942673.png)

![7-(2-methoxyphenyl)-6-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2942679.png)

![(E)-N-([2,4'-bipyridin]-4-ylmethyl)-2-phenylethenesulfonamide](/img/structure/B2942681.png)

![N-[2-Hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]-N'-(1,2-oxazol-3-yl)oxamide](/img/structure/B2942682.png)

![(Z)-methyl 2-(2-((3-butoxybenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2942683.png)